2-cyanocyclopent-1-ene-1-carboxylic acid
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Overview
Description
2-cyanocyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol . It is a member of the cyclopentene carboxylic acid class of compounds and is characterized by the presence of a cyano group and a carboxylic acid group attached to a cyclopentene ring . This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyanocyclopent-1-ene-1-carboxylic acid typically involves the reaction of cyclopentadiene with acrylonitrile under specific conditions to form the desired product . The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the cyano group to the cyclopentene ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process . The product is typically purified through recrystallization or chromatography to achieve the desired level of purity for various applications .
Chemical Reactions Analysis
Types of Reactions
2-cyanocyclopent-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of this compound include oxidized derivatives, amine derivatives, and various substituted compounds .
Scientific Research Applications
2-cyanocyclopent-1-ene-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyanocyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways . The cyano and carboxylic acid groups play a crucial role in its reactivity and interactions with other molecules . The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of new bonds and products .
Comparison with Similar Compounds
2-cyanocyclopent-1-ene-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclopentene carboxylic acid: Lacks the cyano group, resulting in different reactivity and applications.
2-cyanocyclopentane-1-carboxylic acid: Contains a saturated cyclopentane ring, leading to different chemical properties and reactivity.
2-cyanocyclohex-1-ene-1-carboxylic acid: Contains a six-membered ring, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical properties and reactivity .
Biological Activity
2-Cyanocyclopent-1-ene-1-carboxylic acid (CAS No. 30689-43-1) is an organic compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol. It features a unique structure that includes a cyano group and a carboxylic acid, which contribute to its diverse biological activities and potential applications in medicinal chemistry and organic synthesis.
Biological Activity
Research on the biological activity of this compound indicates its potential in various therapeutic areas due to its interactions with biological targets. The compound's biological effects are primarily attributed to the cyano and carboxylic acid functional groups, which are known to influence enzyme activity, receptor binding, and cellular signaling pathways.
The mechanism of action involves several biochemical pathways:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic processes.
- Receptor Modulation : It can interact with cellular receptors, potentially affecting signal transduction pathways.
- DNA/RNA Interaction : There is evidence suggesting that compounds with similar structures can bind to nucleic acids, impacting gene expression.
Case Studies
Several studies have explored the biological implications of this compound:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. The presence of the cyano group enhances its interaction with microbial enzymes, leading to inhibition of growth.
- Anticancer Potential : Research indicated that this compound could induce apoptosis in cancer cell lines by activating specific apoptotic pathways. The carboxylic acid moiety is believed to play a critical role in this process.
- Neuroprotective Effects : Some studies suggest that this compound may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells.
Comparative Analysis with Similar Compounds
Compound | Biological Activity | Key Differences |
---|---|---|
This compound | Antimicrobial, anticancer, neuroprotective | Contains both cyano and carboxylic acid groups |
Cyclopentene carboxylic acid | Limited biological activity | Lacks cyano group |
2-Cyanocyclopentane-1-carboxylic acid | Similar but less reactive | Saturated cyclopentane ring |
The synthesis of this compound typically involves the reaction of cyclopentadiene with acrylonitrile under controlled conditions. This method allows for the efficient formation of the desired product while maintaining high yields.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Converts the cyano group into carboxylic acids or other oxidized derivatives.
- Reduction : Can reduce the cyano group to an amine, resulting in novel amine derivatives.
- Substitution Reactions : The functional groups can participate in nucleophilic substitution reactions, leading to diverse derivatives useful in organic synthesis.
Properties Table
Property | Value |
---|---|
CAS No. | 30689-43-1 |
Molecular Formula | C₇H₇NO₂ |
Molecular Weight | 137.14 g/mol |
Purity | ≥95% |
Origin | United States |
Properties
CAS No. |
30689-43-1 |
---|---|
Molecular Formula |
C7H7NO2 |
Molecular Weight |
137.1 |
Purity |
95 |
Origin of Product |
United States |
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